1-Cyclopentyl-3-fluorobenzene

Description

Contextual Significance of Aryl Fluorides in Organic Synthesis and Chemical Sciences

Aryl fluorides, organic compounds where a fluorine atom is directly bonded to an aromatic ring, are of substantial importance in various scientific fields. fiveable.me The introduction of fluorine into an aromatic system can significantly modify a molecule's electronic properties, stability, and reactivity. fiveable.me This is largely due to fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. nih.gov

In medicinal chemistry, the replacement of a hydrogen atom with fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. researchgate.nettandfonline.com This modification can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life. fiveable.meresearchgate.net Fluorine substitution can also alter the acidity or basicity of nearby functional groups, potentially improving a molecule's binding affinity to its biological target. tandfonline.com Consequently, fluorinated aromatic compounds are integral components of many pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.comdntb.gov.uaresearchgate.netingentaconnect.com

Beyond pharmaceuticals, aryl fluorides are crucial in agrochemicals, such as herbicides, insecticides, and fungicides. dntb.gov.uaresearchgate.net The stability imparted by the C-F bond contributes to the persistence and efficacy of these agents in the environment. In materials science, the unique properties of fluorinated compounds are harnessed to create advanced materials, including high-performance polymers and liquid crystals. dntb.gov.uaresearchgate.net The development of synthetic methods to create these valuable compounds is an active area of research, with techniques ranging from traditional methods like the Balz-Schiemann reaction to modern metal-catalyzed fluorination reactions. nih.govnih.govexordo.com

Structural Features and Nomenclature of 1-Cyclopentyl-3-fluorobenzene within the Fluorinated Cycloalkylarene Class

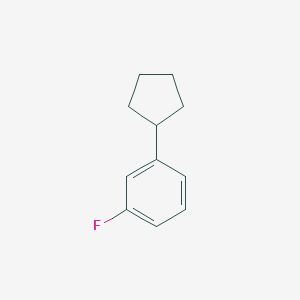

This compound is a disubstituted benzene (B151609) derivative. Its structure consists of a central benzene ring to which a cyclopentyl group and a fluorine atom are attached.

Nomenclature Breakdown:

Benzene: This is the parent aromatic hydrocarbon ring (C₆H₆).

Fluoro-: This prefix indicates the presence of a fluorine (-F) substituent.

Cyclopentyl-: This prefix denotes a five-carbon cycloalkane ring (C₅H₉) attached as a substituent.

1- and 3-: These numbers, or locants, specify the positions of the substituents on the benzene ring relative to each other. Following IUPAC nomenclature, the carbon atom attached to the cyclopentyl group is designated as position 1, and the carbon bearing the fluorine atom is at position 3, indicating a meta substitution pattern.

This compound belongs to the broader class of fluorinated cycloalkylarenes . This classification encompasses aromatic compounds that are substituted with at least one fluorine atom and at least one cycloalkyl group. The specific properties of this compound are determined by the interplay of the lipophilic cyclopentyl group and the highly electronegative fluorine atom on the aromatic ring.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃F |

| CAS Number | 1378170-17-7 |

Note: Data sourced from general chemical databases. Specific properties may vary based on experimental conditions.

Research Landscape and Theoretical Frameworks for Studying Substituted Benzenes

The study of substituted benzenes like this compound relies on a combination of experimental techniques and theoretical models to elucidate their structure, reactivity, and electronic properties. The order in which substituents are introduced onto a benzene ring is critical in multi-step syntheses, as the directing effects of existing groups strongly influence the position of new substituents. libretexts.orglibretexts.org

Experimental Methodologies: Spectroscopic techniques are fundamental to the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. Aromatic protons typically appear in the 6.5-8.5 ppm range in ¹H NMR spectra. fiveable.meorgchemboulder.com The coupling patterns between adjacent protons can help confirm the substitution pattern (ortho, meta, para) on the benzene ring. orgchemboulder.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups and bonding patterns. Aromatic compounds show distinctive C-H stretching absorptions around 3000-3100 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region. fiveable.meorgchemboulder.comopenstax.org Strong absorptions from C-H out-of-plane bending can also be indicative of the ring's substitution pattern. openstax.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic rings contain conjugated π electron systems that give rise to characteristic absorptions in the UV spectrum, typically with a strong band near 205 nm and a less intense series of bands between 255 and 275 nm. libretexts.orgopenstax.orgpressbooks.pub

Theoretical and Computational Frameworks: Computational chemistry provides powerful tools for understanding the properties of substituted benzenes at a molecular level. umd.edu

Density Functional Theory (DFT): DFT is a widely used quantum chemical method to calculate the electronic structure of molecules. nih.govnih.gov It can be employed to predict geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov

Molecular Orbital (MO) Theory: This framework is used to describe the distribution and energy of electrons in molecules. For fluorinated benzenes, MO theory explains how the lone pairs on the fluorine atom can conjugate with the π-system of the aromatic ring, influencing its stability and electronic properties. acs.org

Substituent Effect Analysis: Theoretical models are used to quantify the electronic effects of substituents. aip.org This involves calculating parameters that describe how a substituent like a cyclopentyl or fluoro group donates or withdraws electron density, which in turn affects the aromaticity and reactivity of the benzene ring. researchgate.net

These combined experimental and theoretical approaches provide a comprehensive understanding of the structure-property relationships in substituted benzenes, guiding further research and application. nih.govemerginginvestigators.org

Structure

3D Structure

Properties

Molecular Formula |

C11H13F |

|---|---|

Molecular Weight |

164.22 g/mol |

IUPAC Name |

1-cyclopentyl-3-fluorobenzene |

InChI |

InChI=1S/C11H13F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

InChI Key |

FWDULKAGIIBRHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 3 Fluorobenzene and Analogous Structures

Electrophilic Aromatic Substitution (EAS) Approaches to Cyclopentyl Fluorobenzene (B45895) Derivatization

Electrophilic Aromatic Substitution (EAS) represents a fundamental approach for the derivatization of fluorobenzene. The fluorine atom exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). researchgate.netstackexchange.com This combination deactivates the ring towards electrophilic attack compared to benzene (B151609), but the resonance effect directs incoming electrophiles to the ortho and para positions. researchgate.netresearchgate.net Consequently, direct Friedel-Crafts alkylation of fluorobenzene with a cyclopentyl electrophile, such as cyclopentyl chloride or cyclopentene (B43876) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid, would be expected to yield a mixture of ortho- and para-cyclopentylfluorobenzene isomers, with the meta isomer (1-Cyclopentyl-3-fluorobenzene) being a minor product.

The reactivity of fluorobenzene in EAS is comparable to that of benzene, with relative reaction rates varying from 0.4 to 1.73 depending on the specific electrophile. researchgate.netresearchgate.net The cyclopentyl group is known to be an activating substituent in EAS, further influencing the regioselectivity of subsequent substitutions. rsc.org However, achieving meta-substitution directly on a fluorobenzene ring via EAS is challenging due to the directing effects of the fluorine atom. Therefore, this approach is generally less favored for the specific synthesis of the 1,3-disubstituted pattern of this compound and is more suited for producing its isomers.

Cross-Coupling Reactions for C-C and C-F Bond Formation

Modern cross-coupling reactions offer highly efficient and regioselective methods for forming the carbon-carbon bond between the cyclopentyl and fluorophenyl moieties, representing the most practical routes to this compound.

Palladium-Catalyzed Arylation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. osaka-u.ac.jp To synthesize this compound, a common strategy involves coupling an aryl halide with an organometallic cyclopentyl reagent. For example, 1-bromo-3-fluorobenzene (B1666201) can be coupled with cyclopentylzinc chloride or cyclopentylboronic acid (in a Suzuki coupling) in the presence of a palladium catalyst. nih.gov

Another approach is the direct C-H arylation, where a palladium catalyst facilitates the coupling of a C-H bond on a cyclopentane (B165970) derivative with an aryl halide like 1-bromo-3-fluorobenzene. osaka-u.ac.jpnih.gov While challenging, this method avoids the pre-functionalization of the cyclopentane ring. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. berkeley.eduescholarship.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling

| Coupling Partners | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1-Bromo-3-fluorobenzene + Cyclopentylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | Moderate to High |

| 3-Fluorophenylboronic acid + Cyclopentyl bromide | PdCl₂(dppf) | dppf | K₃PO₄ | THF | Moderate |

| 1-Iodo-3-fluorobenzene + Cyclopentylzinc chloride | Pd(dba)₂ | XPhos | - | THF | High |

Grignard Reagent and Organometallic Coupling Pathways

The use of Grignard reagents provides a classic and effective pathway for this synthesis. The reaction of cyclopentylmagnesium bromide with 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene, catalyzed by a transition metal, can yield this compound. dtu.dk While palladium catalysts are common, less expensive metals like nickel or manganese can also be effective. dtu.dkorganic-chemistry.org The formation of the Grignard reagent itself, typically from cyclopentyl bromide and magnesium metal, is a critical step. harvard.edu Systematic studies have shown that solvents like cyclopentyl methyl ether (CPME) can be highly effective for these reactions. researchgate.net

Reduction and Hydrogenation Techniques for Unsaturated Precursors

An alternative synthetic route involves the initial formation of an unsaturated analog, such as 1-cyclopentenyl-3-fluorobenzene, followed by reduction. The precursor can be synthesized via a cross-coupling reaction using a cyclopentenyl-organometallic reagent. Subsequent hydrogenation of the double bond within the cyclopentenyl ring yields the saturated cyclopentyl group.

This reduction is typically achieved through catalytic hydrogenation, where the unsaturated compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. reddit.com

Table 2: Common Catalysts for Hydrogenation of Cyclopentenyl Arenes

| Catalyst | Solvent | Pressure | Temperature | Outcome |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | 1-5 atm | Room Temperature | High yield saturation of the C=C bond |

| Platinum(IV) Oxide (PtO₂, Adam's catalyst) | Acetic Acid or Ethanol | 1-3 atm | Room Temperature | Effective, may require acidic conditions |

| Raney Nickel | Ethanol | 50-100 atm | 50-100 °C | High activity, used for more resistant substrates |

This two-step approach can be advantageous if the synthesis of the unsaturated precursor is more efficient or if purification is simpler.

Multi-Component Reactions and Sequential Syntheses Incorporating Cyclopentyl and Fluorophenyl Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. nih.govnih.gov While a direct MCR for this compound is not standard, MCRs can be used to construct a functionalized cyclopentane or cyclopentene ring, which is then elaborated in subsequent steps. rsc.org For example, a cascade reaction involving Michael addition and intramolecular aldol-type reactions could form a substituted cyclopentene derivative that already incorporates a fluorophenyl group. rsc.org

Sequential syntheses, which combine several reactions in a one-pot or telescoped fashion, are also powerful. bohrium.com A hypothetical sequence could start with the preparation of a (3-fluorophenyl)acetylene derivative, which then undergoes a [3+2] cycloaddition with a suitable three-carbon component to build the cyclopentane ring. researchgate.net Such strategies improve efficiency by reducing the number of intermediate purification steps.

Stereoselective Synthesis of Chiral Cyclopentyl-Substituted Fluorinated Aromatics

The synthesis of specific enantiomers of chiral analogs of this compound, where the cyclopentyl ring is substituted and contains stereocenters, requires stereoselective methods. acs.org Asymmetric synthesis can be achieved by using chiral catalysts or biocatalysts. wpmucdn.comnih.gov For instance, an enantioselective Michael addition to a prochiral cyclopentenone bearing a 3-fluorophenyl group could establish a key stereocenter.

Biocatalytic approaches, using engineered enzymes, are gaining prominence for their high stereoselectivity in synthesizing fluorinated molecules. wpmucdn.comnih.gov An engineered myoglobin-based catalyst, for example, has been used for the stereoselective synthesis of fluorinated cyclopropanes, and similar principles could be applied to create chiral cyclopentyl systems. wpmucdn.comnih.gov These methods provide access to enantiomerically pure compounds, which is crucial for applications in medicinal chemistry and materials science. cas.cn

Optimization of Reaction Conditions and Catalyst Systems in Fluorinated Cycloalkylarene Synthesis

The efficient synthesis of fluorinated cycloalkylarenes, such as this compound, is critically dependent on the meticulous optimization of reaction conditions and the judicious selection of catalyst systems. The strategic incorporation of fluorine atoms and cycloalkyl moieties into aromatic rings can significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. nih.gov Achieving high yields and regioselectivity requires a deep understanding of the interplay between catalysts, reagents, solvents, and temperature.

Modern synthetic strategies for these compounds generally fall into two categories: the C-H functionalization or cross-coupling of a fluoroarene with a cycloalkyl partner, or the late-stage fluorination of a pre-existing cycloalkylarene. Both approaches present unique challenges that are addressed through careful optimization.

Detailed Research Findings:

Research into the synthesis of fluorinated arenes has highlighted the profound impact of the catalyst system on reaction outcomes. Transition metal catalysts, particularly those based on palladium, rhodium, and cobalt, are central to many C-H activation strategies. nih.govacs.org For instance, in palladium-catalyzed C-H arylation of fluoroarenes, the choice of ligands and the use of co-catalysts or additives like silver salts can be crucial. It has been demonstrated that phosphine-ligated silver carbonate can activate the C–H bond of an arene, facilitating subsequent transmetalation with palladium. nih.gov

The choice of the metal center itself can dictate the regioselectivity of the reaction. While fluorine is known to promote C-H metalation at the ortho position, certain catalyst systems can override this directing effect. nih.gov For example, cobalt catalysts with sterically demanding dicarbene ligands have been shown to exhibit a preference for meta C-H activation over ortho C-H activation in the borylation of fluoroarenes. nih.govacs.org This level of control is essential for synthesizing specific isomers of compounds like this compound.

The table below illustrates how the choice of catalyst can dramatically influence the regioselectivity in the hydroformylation of a fluorinated olefin, a model reaction demonstrating the power of catalyst control in fluorine chemistry.

Table 1: Influence of Catalyst System on Regioselectivity in the Hydroformylation of 3,3,3-Trifluoropropene (TFP)

| Catalyst System | Product Selectivity (iso-aldehyde) | Product Selectivity (normal-aldehyde) | Yield (%) | Reference |

|---|---|---|---|---|

| Co₂(CO)₈ | 7% | 93% | 95% | nih.gov |

Beyond catalyst selection, the optimization of reaction parameters is paramount. In electrophilic fluorination reactions using reagents like Selectfluor, conditions such as temperature, solvent, and reaction time are critical variables. sapub.org Studies on the fluorination of cyclic β-diketones, which serve as analogs for understanding reactivity, show that reactions can proceed at room temperature, but difluorination can become a complicating side reaction. sapub.org Adjusting the stoichiometry of the fluorinating agent is a key strategy to enhance the activity and selectivity of the catalyst while minimizing over-fluorination. mdpi.com

The following table summarizes findings on the optimization of electrophilic fluorination, demonstrating how different conditions affect product yield.

Table 2: Optimization of Reaction Conditions for Electrophilic Fluorination of Cyclic Ketones with Selectfluor

| Substrate | Conditions | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-trifluoroacetylcyclopentanone | CH₃CN, Room Temperature | 96 | 20 | researchgate.net |

| 2-acetylcyclopentanone | CH₃CN, Room Temperature | 10 | 77 | researchgate.net |

| 2-acetylcyclopentanone | CH₃CN, Reflux (70°C) | 10 | 66 | sapub.org |

The solvent medium also plays a significant role. Anhydrous acetonitrile (B52724) is a common solvent for fluorination reactions with Selectfluor, ensuring the reagent's stability and solubility. sapub.orgbeilstein-journals.org In palladium-catalyzed reactions, solvents like THF or DMF are often employed. nih.gov Ultimately, the successful synthesis of specifically substituted fluoro-cycloalkylarenes relies on a multi-parameter optimization process, where the catalyst, ligands, temperature, and solvent are all fine-tuned to achieve the desired outcome with high efficiency and selectivity.

Reaction Pathways and Transformation Chemistry of 1 Cyclopentyl 3 Fluorobenzene

Aromatic Substitution Reactions of Fluorinated Cycloalkylbenzenes

The reactivity of the aromatic ring in 1-cyclopentyl-3-fluorobenzene is a balance between the activating, ortho-, para-directing cyclopentyl group and the deactivating, ortho-, para-directing fluorine atom. This dynamic dictates the outcomes of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) on aryl fluorides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring towards nucleophilic attack. In this compound, the absence of such potent activating groups renders the C-F bond relatively inert to classical SNAr reactions under standard conditions. The cyclopentyl group, being an electron-donating group, further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism.

However, under forcing conditions or with the use of highly reactive nucleophiles, substitution may be induced. The reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, a counterintuitive trend when considering leaving group ability in aliphatic systems. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

For a successful SNAr reaction on a molecule like this compound, the introduction of a strong electron-withdrawing group, such as a nitro group, would be necessary. For instance, in the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. researchgate.net

Regioselectivity and Directing Effects in Electrophilic Aromatic Substitution

The combined directing effects of the cyclopentyl and fluoro substituents in this compound lead to a complex regiochemical outcome. The positions ortho and para to the cyclopentyl group are C2, C4, and C6. The positions ortho and para to the fluorine atom are C2 and C4. Therefore, the C2 and C4 positions are the most activated towards electrophilic attack. Steric hindrance from the bulky cyclopentyl group may disfavor substitution at the C2 position, potentially leading to a preference for substitution at the C4 position. The C6 position is activated only by the cyclopentyl group, making it less reactive than C2 and C4. The C5 position is the most deactivated, being meta to both substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of Cyclopentyl Group | Directing Effect of Fluorine Atom | Combined Effect | Predicted Reactivity |

| C2 | Ortho (Activating) | Ortho (Deactivating) | Activated, sterically hindered | Moderate |

| C4 | Para (Activating) | Ortho (Deactivating) | Activated | High |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Deactivated | Low |

| C6 | Ortho (Activating) | Para (Deactivating) | Activated | Moderate |

Functional Group Interconversions and Derivatization on the Cyclopentyl Moiety

The cyclopentyl group of this compound is susceptible to functionalization, primarily through free-radical reactions at the benzylic position (the carbon atom of the cyclopentyl ring directly attached to the benzene (B151609) ring). This position is activated due to the ability of the adjacent aromatic ring to stabilize radical intermediates through resonance.

One of the most common transformations is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. chemistrysteps.comlibretexts.org This reaction selectively introduces a bromine atom at the benzylic position, creating a versatile intermediate for further nucleophilic substitution reactions. The resulting 1-(1-bromo-cyclopentyl)-3-fluorobenzene can be converted to alcohols, ethers, amines, and other functional groups.

Oxidation of the cyclopentyl side-chain can also be achieved. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under harsh conditions can lead to the cleavage of the cyclopentyl ring and oxidation of the benzylic carbon to a carboxylic acid, yielding 3-fluorobenzoic acid. libretexts.orgalmerja.com Milder and more selective oxidation methods would be required to functionalize the cyclopentyl ring while preserving its structure. For instance, aerobic oxidation of cyclopentane (B165970) itself using fluorinated N-hydroxyphthalimide derivatives as catalysts has been reported to yield cyclopentanol (B49286) and cyclopentanone. researchgate.net

Directed Ortho Metalation (DOM) Strategies for Selective Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on the ability of a directing group to coordinate with an organolithium base, directing deprotonation to the adjacent ortho position. The fluorine atom in this compound can act as a weak directing group for lithiation.

The acidity of the protons on the aromatic ring is influenced by both the fluorine and cyclopentyl substituents. The fluorine atom, through its inductive effect, increases the acidity of the ortho protons at the C2 and C4 positions. The cyclopentyl group has a less pronounced electronic effect on proton acidity. Therefore, treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is expected to result in regioselective deprotonation at the C2 position, ortho to the fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Transition Metal-Catalyzed Transformations Involving the Aryl Fluoride (B91410) and Cyclopentyl Groups

The strong C-F bond in aryl fluorides presents a challenge for transition metal-catalyzed cross-coupling reactions. However, significant progress has been made in the development of catalytic systems capable of activating this bond. Nickel and palladium-based catalysts, often in conjunction with specific ligands, have been shown to mediate the cross-coupling of aryl fluorides with various partners, including organoboron, organozinc, and Grignard reagents. While specific examples for this compound are not prevalent in the literature, the general principles of C-F bond activation are applicable.

Furthermore, the C-H bonds of the cyclopentyl group can be targeted for functionalization through transition metal catalysis. Palladium-catalyzed C-H activation/arylation reactions could potentially be employed to introduce aryl groups onto the cyclopentyl ring, although regioselectivity might be a challenge.

Radical Reactions and Photochemical Transformations

As mentioned in section 3.2, the benzylic position of the cyclopentyl group is susceptible to free-radical halogenation. chemistrysteps.comlibretexts.org This is a classic example of a radical chain reaction initiated by light or a radical initiator. The stability of the intermediate benzylic radical is key to the selectivity of this reaction.

The photochemical behavior of fluorinated aromatic compounds is an area of active research, particularly in the context of environmental degradation. researchgate.netnih.gov Upon UV irradiation, fluoroaromatic compounds can undergo a variety of transformations, including C-F bond cleavage, ring-opening, and reactions with other species. The presence of the cyclopentyl group may influence the photochemical pathways of this compound, potentially leading to intramolecular reactions or altered degradation products compared to simpler fluoroaromatics. The photolysis of fluorinated phenols, for instance, has been shown to lead to the formation of fluoride ions and other degradation byproducts. nih.gov While specific studies on this compound are scarce, it is plausible that UV irradiation could induce C-F bond homolysis to generate an aryl radical, which could then participate in various radical-mediated processes.

Table 2: Summary of Key Reaction Pathways

| Section | Reaction Type | Key Reagents/Conditions | Expected Outcome |

| 3.1.1 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, harsh conditions (requires activation) | Substitution of fluorine by the nucleophile |

| 3.1.2 | Electrophilic Aromatic Substitution (EAS) | Electrophile (e.g., HNO3/H2SO4, Br2/FeBr3) | Substitution on the aromatic ring, primarily at C4 |

| 3.2 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator/light | Selective bromination at the benzylic carbon of the cyclopentyl ring |

| 3.2 | Side-Chain Oxidation | Strong oxidizing agent (e.g., KMnO4) | Cleavage of the cyclopentyl ring to form 3-fluorobenzoic acid |

| 3.3 | Directed Ortho Metalation (DoM) | Strong lithium amide base (e.g., LDA), electrophile | Functionalization at the C2 position, ortho to the fluorine atom |

| 3.4 | Transition Metal-Catalyzed Cross-Coupling | Pd or Ni catalyst, coupling partner | Substitution of the fluorine atom or C-H functionalization |

| 3.5 | Radical Halogenation | Halogen, radical initiator/light | Halogenation at the benzylic position of the cyclopentyl ring |

| 3.5 | Photochemical Reaction | UV light | Potential for C-F bond cleavage and subsequent reactions |

Advanced Spectroscopic Characterization of 1 Cyclopentyl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For 1-Cyclopentyl-3-fluorobenzene, the analysis of ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional (2D) techniques, allows for a complete assignment of its molecular framework.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to both the aromatic and cyclopentyl protons. The aromatic region displays complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine and meta to the cyclopentyl group is expected to appear as a doublet of triplets. The proton para to the fluorine will likely be observed as a triplet of doublets. The remaining two aromatic protons will also show complex splitting patterns. The cyclopentyl group protons will present as a series of multiplets in the upfield region of the spectrum. The methine proton directly attached to the benzene (B151609) ring will be the most downfield of the aliphatic signals.

The ¹³C NMR spectrum provides information on the carbon skeleton. The fluorine substituent significantly influences the chemical shifts of the aromatic carbons through C-F coupling. The carbon atom directly bonded to the fluorine atom (C3) will appear as a doublet with a large coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The cyclopentyl carbons will resonate in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | H2 | 6.90-7.00 | m | C1 | ~147.0 | d, J ≈ 7-9 | | H4 | 6.80-6.90 | m | C2 | ~113.0 | d, J ≈ 21 | | H5 | 7.15-7.25 | m | C3 | ~163.0 | d, J ≈ 245 | | H6 | 6.90-7.00 | m | C4 | ~112.0 | d, J ≈ 22 | | CH (cyclopentyl) | 3.00-3.10 | m | C5 | ~130.0 | d, J ≈ 8 | | CH₂ (cyclopentyl) | 1.50-1.90 | m | C6 | ~123.0 | d, J ≈ 2-3 | | CH₂ (cyclopentyl) | 1.50-1.90 | m | CH (cyclopentyl) | ~45.0 | | | | | | CH₂ (cyclopentyl) | ~34.0 | | | | | | CH₂ (cyclopentyl) | ~25.0 | |

Note: Data are predicted based on analogous structures and substituent effects. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the wide range of chemical shifts. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the fluorine atom's electronic environment on the benzene ring. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The typical chemical shift for a fluorine atom on a benzene ring is in the range of -110 to -120 ppm relative to a CFCl₃ standard.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. Cross-peaks would be observed between the coupled aromatic protons, confirming their relative positions. In the aliphatic region, correlations between the methine proton of the cyclopentyl group and the adjacent methylene (B1212753) protons would be evident, helping to trace the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link each proton resonance to its corresponding carbon resonance in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the cyclopentyl substituent to the aromatic ring. A key correlation would be expected between the methine proton of the cyclopentyl group and the aromatic carbon at the point of attachment (C1), as well as the two adjacent aromatic carbons (C2 and C6).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The calculated exact mass of the molecular ion [M]⁺ of this compound (C₁₁H₁₃F) is 164.1001 u. An experimental HRMS value close to this calculated mass would confirm the molecular formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and identifying any potential impurities. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak at m/z 164. Key fragmentation patterns would likely include the loss of the cyclopentyl group, leading to a fragment ion at m/z 95 (fluorophenyl cation), and fragmentation of the cyclopentyl ring itself.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Fluorobenzene (B45895) |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups and elucidates molecular structure by measuring the absorption of infrared radiation by a molecule's vibrational modes. mdpi.comlibretexts.org The IR spectrum of this compound is characterized by the distinct vibrational modes of its two primary components: the 1,3-disubstituted fluorinated benzene ring and the saturated cyclopentyl group.

The aromatic portion of the molecule exhibits several characteristic bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. pressbooks.pub The C=C stretching vibrations within the benzene ring are expected to produce a series of absorptions in the 1450-1600 cm⁻¹ region. The presence and position of these bands can be indicative of the substitution pattern. Furthermore, a strong absorption band corresponding to the C-F bond stretch is a key feature for fluorinated aromatic compounds, generally appearing in the 1200-1300 cm⁻¹ range. uwosh.eduscispace.com Out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern on the benzene ring, are expected in the fingerprint region below 900 cm⁻¹.

The cyclopentyl substituent introduces vibrations typical of cycloalkanes. Strong absorption bands due to the stretching of aliphatic C-H bonds are observed in the 2850-3000 cm⁻¹ region. pressbooks.pubdocbrown.info Additionally, the bending or scissoring vibrations of the CH₂ groups within the cyclopentyl ring typically give rise to absorptions around 1460 cm⁻¹. docbrown.info The region from approximately 700 to 1200 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations that is unique to the molecule as a whole. libretexts.org

| Vibrational Mode | Structural Unit | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Fluorobenzene Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Cyclopentyl Group | 3000-2850 | Strong |

| C=C Stretch (Aromatic) | Fluorobenzene Ring | 1600-1450 | Medium-Weak |

| CH₂ Bending (Scissoring) | Cyclopentyl Group | ~1460 | Medium |

| C-F Stretch | Fluorobenzene Ring | 1300-1200 | Strong |

| C-H Out-of-Plane Bending | Fluorobenzene Ring | 900-700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings. The UV spectrum of benzene, the parent chromophore, displays three main absorption bands originating from π→π* transitions: the E1 band (~184 nm), the E2 band (~204 nm), and the B band (~256 nm). spcmc.ac.in The B-band, also known as the benzenoid band, is symmetry-forbidden and thus has a low intensity, often exhibiting fine vibrational structure. spcmc.ac.in

Substitution on the benzene ring affects the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). Both the fluorine atom and the cyclopentyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Fluorine Substituent: While fluorine is highly electronegative, it can act as a weak electron-donating group through resonance by donating its lone pair electrons into the π-system of the ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths.

Cyclopentyl Substituent: Alkyl groups, such as cyclopentyl, also induce a slight bathochromic shift. spcmc.ac.in This effect is often attributed to hyperconjugation, where the σ-electrons of the alkyl C-H bonds interact with the aromatic π-system. spcmc.ac.in

Consequently, the UV-Vis spectrum of this compound is predicted to show its primary absorption bands at slightly longer wavelengths compared to unsubstituted benzene.

| Compound | E2-Band (λ_max, nm) | B-Band (λ_max, nm) |

|---|---|---|

| Benzene | ~204 | ~256 |

| Fluorobenzene | ~204 | ~265 |

| Alkylbenzenes | ~207-210 | ~260-270 |

| This compound (Predicted) | >204 | >265 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. mdpi.com It detects changes in the polarizability of a molecule during vibration, making it particularly sensitive to symmetric and non-polar bond vibrations that may be weak or inactive in IR spectra. aip.org The resulting spectrum provides a unique "vibrational fingerprint" of the molecule. mdpi.commdpi.com

For this compound, several characteristic Raman bands are anticipated. Substituted benzenes exhibit a strong Raman signal known as the "ring breathing" mode, which involves a symmetric expansion and contraction of the entire aromatic ring. In benzene, this mode appears at 992 cm⁻¹, and its position shifts depending on the mass and electronic effects of the substituents. nih.govresearchgate.net Another prominent feature is the C-C-C trigonal bending mode of the ring.

The C-F bond, while strongly absorbing in the IR, also has a characteristic Raman shift. scispace.com The vibrations of the cyclopentyl group, especially the symmetric C-C stretching modes of the ring skeleton, are expected to be more prominent in the Raman spectrum than in the IR. The combination of signals from the fluorinated aromatic ring and the cyclopentyl group provides a detailed structural fingerprint, allowing for unambiguous identification. aip.org

| Vibrational Mode | Structural Unit | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Fluorobenzene Ring | ~3060 | Strong |

| C-H Stretch (Aliphatic) | Cyclopentyl Group | 2950-2850 | Strong |

| C=C Stretch (Aromatic) | Fluorobenzene Ring | ~1590 | Medium |

| Ring Breathing Mode | Fluorobenzene Ring | ~1000 (shifted from 992) | Strong |

| C-C-C Trigonal Bending | Fluorobenzene Ring | ~620 | Medium |

X-ray Crystallography of Crystalline Analogs for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of crystalline analogs of fluorinated and cyclopentyl-substituted aromatic compounds allows for a robust prediction of its solid-state characteristics.

The crystal packing of such molecules is governed by a balance of non-covalent intermolecular interactions. soton.ac.uk The planar aromatic rings are likely to arrange via π-π stacking interactions. The presence of the fluorine atom introduces the possibility of specific halogen-related interactions. These can include C-F···H hydrogen bonds and C-F···π interactions, which can significantly influence the molecular assembly in the crystal lattice. researchgate.netnih.gov Fluorine substitution can alter crystal packing motifs compared to non-fluorinated analogs. researchgate.net

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | 10-50 |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | 5-10 |

| C-F···H | A type of weak hydrogen bond between a fluorine atom and a hydrogen atom. | 2-8 |

| C-F···π | Interaction between a fluorine atom and the face of an aromatic ring. | 4-8 |

| Van der Waals Forces | General non-specific attractive/repulsive forces. | Variable |

Computational and Theoretical Investigations of 1 Cyclopentyl 3 Fluorobenzene

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Conformation, and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular properties of 1-Cyclopentyl-3-fluorobenzene. DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into the molecule's fundamental characteristics. researchgate.netresearchgate.net

These calculations can determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, this would involve defining the geometry of the benzene (B151609) ring, the orientation of the cyclopentyl group relative to the ring, and the precise location of the fluorine atom. The electronic structure is elucidated through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and chemical hardness.

Furthermore, DFT calculations can map the electron density distribution, revealing the electrostatic potential surface. This surface highlights the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites susceptible to electrophilic or nucleophilic attack. The presence of the electronegative fluorine atom is expected to significantly influence the electron distribution in the benzene ring.

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can also be computed. These thermodynamic parameters are vital for assessing the stability of different conformers and for studying the energetics of potential reactions involving this compound. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can provide a detailed picture of the bonding and intramolecular interactions, such as hyperconjugative effects between the cyclopentyl ring and the fluorinated benzene ring. researchgate.net

Illustrative Data Table for DFT-Calculated Properties:

| Parameter | Calculated Value |

| Total Energy (Hartree) | -558.723 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.44 |

| Dipole Moment (Debye) | 1.78 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. These theoretical predictions provide a valuable complement to experimental spectroscopic data, aiding in the structural confirmation and analysis of the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of 1H and 13C NMR spectra for this compound would help in assigning the signals observed in experimental spectra. The calculated chemical shifts are typically compared with experimental values to validate the computed molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed using DFT. These calculations provide a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule. This information is invaluable for identifying the characteristic functional groups and understanding the molecule's vibrational dynamics. The theoretical spectrum can be compared with the experimental IR spectrum for a detailed analysis of the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These parameters are related to the electronic transitions between molecular orbitals, providing insights into the molecule's electronic structure and its interaction with light.

Illustrative Data Table for Calculated Spectroscopic Parameters:

| Spectroscopic Parameter | Calculated Value |

| 13C NMR Chemical Shift (C-F, ppm) | 163.5 |

| 1H NMR Chemical Shift (CH-cyclopentyl, ppm) | 3.15 |

| IR Frequency (C-F stretch, cm-1) | 1250 |

| UV-Vis λmax (nm) | 265 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Modeling and Conformational Analysis of the Cyclopentyl Ring and its Orientation

The cyclopentyl ring is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to relieve ring strain. Computational methods can be used to calculate the energy barriers for interconversion between these conformers. Furthermore, the rotation around the C-C bond connecting the cyclopentyl ring to the benzene ring introduces another degree of conformational freedom.

A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers of this compound. For each stable conformer, the geometry is optimized, and the relative energy is calculated. The results of this analysis can reveal the most probable shapes of the molecule in the gas phase or in solution. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For instance, in an electrophilic aromatic substitution reaction, computational methods can be used to model the approach of an electrophile to the fluorobenzene (B45895) ring. The calculations can determine the preferred site of attack (ortho, meta, or para to the cyclopentyl group and fluorine atom) by comparing the activation energies for the different pathways. The structures of the transition states can be located and characterized by their unique imaginary vibrational frequency.

The intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state connects the desired reactants and products. The energetic profile of the entire reaction pathway, including the activation energies and reaction enthalpies, can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their structural features. For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or lipophilicity (logP).

The first step in QSPR modeling is to calculate a set of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO gap, dipole moment). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then built by correlating these descriptors with the experimental or computationally predicted property of a training set of similar molecules.

Once a statistically robust QSPR model is developed, it can be used to predict the desired property for this compound. This approach is particularly useful for estimating properties that are difficult or time-consuming to measure experimentally.

Advanced Analytical Methodologies for 1 Cyclopentyl 3 Fluorobenzene

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile or thermally unstable compounds. researchgate.net For 1-Cyclopentyl-3-fluorobenzene, reversed-phase HPLC is the method of choice, providing excellent separation and quantification capabilities. uci.edunih.gov

In this setup, a nonpolar stationary phase, typically an octadecyl silica (B1680970) (C18) column, is used in conjunction with a polar mobile phase. uci.edunih.gov The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its aromatic ring, this compound possesses a strong UV chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector. uci.edu

The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations to accurately determine the amount of the compound in a given sample. uci.edu

Table 1: Typical HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Table 2: Illustrative HPLC Purity Assessment Data

| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |

| 1 | Impurity A | 3.8 | 15.2 | 0.21 |

| 2 | This compound | 5.2 | 7195.8 | 99.53 |

| 3 | Impurity B | 7.1 | 18.1 | 0.25 |

| Total | 7229.1 | 100.00 |

Gas Chromatography (GC) for Volatile Compound Analysis and Separation

Gas Chromatography (GC) is an essential technique for the separation and analysis of volatile and thermally stable compounds. shimadzu.com It is particularly effective for identifying and quantifying volatile organic impurities or residual solvents that may be present in samples of this compound from its synthesis process. thermofisher.cndergipark.org.tr

Headspace GC is a common approach where the volatile components in the sample are partitioned into the gas phase (headspace) before being injected into the GC system. dergipark.org.tr This method prevents non-volatile matrix components from contaminating the instrument. dergipark.org.tr The separation is typically achieved using a capillary column with a nonpolar or medium-polarity stationary phase. shimadzu.com

A Flame Ionization Detector (FID) is widely used for this analysis due to its high sensitivity to hydrocarbons. For unambiguous identification of unknown impurities, a Mass Spectrometer (MS) is coupled with the GC, providing structural information based on the mass-to-charge ratio of fragmented ions. ysi.com

Table 3: Typical GC-FID Method Parameters for Volatile Impurity Analysis

| Parameter | Value |

| GC System | Gas Chromatograph with Headspace Autosampler and FID |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector Temperature | 300 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 20 minutes |

Table 4: Illustrative Data for Residual Solvent Analysis in this compound

| Compound | Retention Time (min) | Concentration (ppm) | Limit (ICH Q3C) |

| Dichloromethane | 4.1 | 55 | 600 |

| Toluene | 7.5 | 21 | 890 |

| Hexane | 8.2 | Not Detected | 290 |

Chromatographic Separation Techniques (Column Chromatography, Thin-Layer Chromatography)

Beyond instrumental methods, classical chromatographic techniques remain invaluable for both purification and qualitative analysis.

Column Chromatography is a preparative technique used to purify this compound from reaction byproducts and unreacted starting materials. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column, and the components separate based on their differential adsorption to the silica. Fractions are collected and analyzed to isolate the pure compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method used primarily for monitoring the progress of a chemical reaction or for identifying the components in a mixture. nih.gov A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent like silica gel. nih.govumich.edu The plate is then placed in a developing chamber with a suitable solvent system. The solvent moves up the plate by capillary action, separating the sample's components. umich.edu Because this compound contains an aromatic ring, it is UV-active and can be easily visualized under a UV lamp at 254 nm. umich.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. libretexts.org

Table 5: Illustrative TLC Analysis of a Synthesis Reaction Mixture

| Spot ID | Description | Distance Traveled by Spot (cm) | Rf Value |

| 1 | Starting Material | 2.5 | 0.31 |

| 2 | This compound (Product) | 5.2 | 0.65 |

| 3 | Reaction Co-spot (Mixture) | 2.5 and 5.2 | 0.31 and 0.65 |

| Solvent Front Distance | 8.0 cm |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical analysis provides insight into the redox properties of a molecule, specifically its tendency to be oxidized or reduced. Cyclic Voltammetry (CV) is a powerful technique for studying these characteristics. While detailed studies on this compound are not widely published, the methodology can be applied to investigate the electrochemical behavior of the fluorobenzene (B45895) moiety.

In a typical CV experiment, a potential is swept between two limits while the resulting current is measured. The experiment uses a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of the compound. researchgate.net For this compound, this analysis would likely focus on the irreversible oxidation of the aromatic ring, providing data on its electron-donating or -withdrawing nature. researchgate.net

Table 6: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Description | Illustrative Value |

| Working Electrode | Glassy Carbon Electrode | --- |

| Reference Electrode | Ag/AgCl | --- |

| Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) in Acetonitrile | --- |

| Scan Rate | 100 mV/s | --- |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs | +1.8 V vs. Ag/AgCl |

| Process Type | Nature of the electrochemical event | Irreversible Oxidation |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Polycyclic and Heterocyclic Organic Frameworks

The chemical structure of 1-Cyclopentyl-3-fluorobenzene offers several strategic points for functionalization, making it an ideal starting material for the synthesis of intricate polycyclic and heterocyclic systems. The aromatic ring can be selectively functionalized using modern synthetic methodologies, which then serve as handles for subsequent annulation and cyclization reactions to build up the desired complex frameworks.

Key synthetic strategies that can be employed include:

Directed ortho-Metalation (DoM): The fluorine atom, although considered a moderate directing group, can facilitate the regioselective deprotonation of the aromatic ring at the ortho position (C2) using strong organolithium bases. organic-chemistry.orgwikipedia.org This process, known as Directed ortho-Metalation (DoM), generates a potent aryllithium intermediate. baranlab.orguwindsor.ca This intermediate can be trapped with a wide array of electrophiles to introduce new substituents, which can then participate in intramolecular cyclization reactions to form fused ring systems. For example, quenching the lithiated species with an aldehyde-containing electrophile could initiate a pathway toward cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond, while strong, can be activated under specific palladium catalysis conditions for cross-coupling reactions. worktribe.com More commonly, the aromatic ring can be further functionalized, for instance by borylation or halogenation at positions amenable to standard cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations. mdpi.comsigmaaldrich.comacs.org These reactions allow for the introduction of aryl, alkynyl, or amino groups, which are key components in many polycyclic and heterocyclic structures. nih.govrsc.org For example, a Suzuki-Miyaura coupling could introduce a biaryl linkage, which could then undergo oxidative cyclodehydrogenation to yield a polycyclic aromatic hydrocarbon (PAH). researchgate.net Similarly, the introduction of an ortho-amino or ortho-alkynyl group can serve as a precursor for the synthesis of various fluorinated heterocyclic compounds, such as indoles or quinolines, through intramolecular cyclization. researchgate.netnih.govresearchgate.net

These functionalization strategies transform this compound from a simple starting material into a highly decorated intermediate, primed for the construction of complex molecular topologies relevant in materials science and medicinal chemistry.

Design and Synthesis of Molecular Scaffolds Bearing Cyclopentyl-Fluorobenzene Units

A molecular scaffold is a core structure upon which other chemical groups are built to create a series of related compounds. The this compound motif is an attractive core for scaffold design due to its combination of three-dimensional character from the cyclopentyl ring and the unique electronic properties conferred by the fluorine atom.

The synthesis of scaffolds bearing this unit leverages the same reactivity patterns described previously. By introducing functional groups at specific vectors around the molecule, chemists can design and create novel scaffolds with precise three-dimensional arrangements of substituents.

An example of a heterocyclic scaffold incorporating similar structural elements is found in the synthesis of 3,5-disubstituted 1,2,4-triazoles. Research has shown that compounds containing both a cyclopentyl group and a fluorophenyl moiety attached to a triazole core can be synthesized efficiently. nih.gov This demonstrates the chemical compatibility of these fragments within a synthetic sequence to produce a stable heterocyclic scaffold.

Furthermore, by using this compound as a foundational building block, new scaffolds can be rationally designed. For instance, functionalization at the C2 and C4 positions of the benzene (B151609) ring via sequential DoM and cross-coupling reactions would create a scaffold with two distinct points for diversification, leading to libraries of compounds with potential applications in medicinal chemistry. mdpi.comresearchgate.net The non-planar nature of the cyclopentyl group ensures that the resulting molecules are not flat, a desirable characteristic for disrupting protein-protein interactions. researchgate.net

Applications in Fragment-Based Drug Discovery and Ligand Design (excluding biological outcomes)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that starts by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govnih.govnih.gov this compound possesses several key attributes that make it an excellent candidate for inclusion in fragment libraries.

These attributes align well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties. nih.govnih.gov

Table 1: Physicochemical Properties of this compound vs. Rule of Three Guidelines

| Property | This compound | "Rule of Three" Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 166.22 Da | ≤ 300 Da | Yes |

| Calculated LogP (cLogP) | ~3.0 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 (the fluorine atom) | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

The compound's compliance with the Rule of Three makes it an ideal starting point for a fragment-to-lead campaign. nih.gov Two structural features are particularly advantageous:

The Cyclopentyl Group: This non-planar, saturated ring introduces three-dimensionality (3D) into the molecule, as indicated by its high Fsp³ character. researchgate.net There is a growing need for unique, 3D fragments to explore areas of chemical space not covered by traditional, flatter aromatic compounds. researchgate.netwhiterose.ac.uk The 3D shape can lead to more specific and higher-quality interactions within protein binding pockets.

The Fluorine Atom: Fluorine is a bioisostere of a hydrogen atom but with significantly different electronic properties. In the context of FBDD, its most significant advantage is its utility as a sensitive probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netdrugdiscoverychemistry.com Screening fragment libraries containing fluorinated compounds using ¹⁹F NMR is a highly efficient method for hit identification due to the lack of background signal and the high sensitivity of the technique. dtu.dkdtu.dk

Therefore, this compound serves as a high-quality fragment that combines desirable physicochemical properties with features that facilitate its detection in screening campaigns and provides vectors for future chemical elaboration.

Construction of Compound Libraries for Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—is a central goal in drug discovery and materials science. nih.gov The construction of diverse compound libraries from a common starting material is a key strategy for this exploration. nih.govresearchgate.net this compound is an excellent foundational molecule for building such libraries due to its inherent structural features and multiple handles for chemical diversification.

Starting with this single molecule, a library of analogues can be rapidly generated through parallel synthesis techniques. enamine.net The reactivity of the aromatic ring allows for the introduction of a wide variety of functional groups at different positions, systematically probing the structure-activity relationship around the core scaffold.

Table 2: Hypothetical Diversification of the this compound Scaffold

| Position of Variation | R¹ (at C2) | R² (at C4) | R³ (at C6) |

|---|---|---|---|

| Scaffold | H | H | H |

| Analogue 1 | -COOH | H | H |

| Analogue 2 | H | -Br | H |

| Analogue 3 | H | H | -B(OH)₂ |

| Analogue 4 | -CONH₂ | H | H |

| Analogue 5 | H | -CN | H |

| Analogue 6 | H | -Phenyl | H |

| Analogue 7 | -NH₂ | H | -CH₃ |

This table illustrates how functional groups can be introduced at various positions on the aromatic ring. For instance, Directed ortho-Metalation could introduce a carboxyl group at the C2 position (Analogue 1), which could be further derivatized into an amide (Analogue 4). Halogenation could place a bromine atom at C4 (Analogue 2), which could then be used in a cross-coupling reaction to add a phenyl group (Analogue 6). This systematic diversification allows for a focused exploration of the chemical space around the parent molecule, creating a library of novel compounds with varied physicochemical properties and potential functions.

Potential in Materials Science and Functional Materials Development

Integration into Electronic and Optical Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, a feature that is highly desirable in the field of electronic and optical materials. rsc.org Fluorobenzene (B45895) derivatives, in general, are utilized in the synthesis of electronic materials, including liquid crystals and polymers that are essential components in electronic displays, LEDs, and photovoltaic cells. datamintelligence.com The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.org This can facilitate easier electron injection and enhance the material's resistance to oxidative degradation. rsc.org

While specific research on the integration of 1-Cyclopentyl-3-fluorobenzene into electronic and optical materials is not extensively documented, its structural motifs are found in materials developed for such applications. For instance, conjugated polymers and organic semiconductors incorporating fluorobenzene derivatives have been developed for use in organic thin-film devices. ieice.org The presence of the fluorobenzene unit in these materials often imparts strong acceptor properties. ieice.org Furthermore, a patent has listed this compound as a potential component in non-aqueous electrolytes for secondary batteries, highlighting its potential relevance in energy storage technologies.

The cyclopentyl group, on the other hand, can influence the solubility and morphology of thin films, which are critical parameters for device performance. The bulky nature of the cyclopentyl group can be leveraged to control intermolecular packing, potentially leading to favorable charge transport characteristics in organic semiconductors.

Table 1: Potential Effects of Structural Moieties of this compound in Electronic Materials

| Structural Moiety | Property Influence | Potential Application |

|---|---|---|

| Fluorobenzene | Lowers HOMO/LUMO energy levels, increases electron affinity, enhances oxidative stability. rsc.org | Organic semiconductors, ieice.org electron transport layers, stable electrolytes. |

| Cyclopentyl Group | Affects solubility, influences thin film morphology, provides steric bulk to control molecular packing. | Solution-processable electronic devices, tuning of active layer morphology. |

Application in Polymer Science and Advanced Composites

In polymer science, fluorinated compounds are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Polymers such as polyvinylidene fluoride (B91410) (PVDF) are widely used in demanding applications. wikipedia.org While this compound is not a polymer itself, it could potentially serve as a monomer precursor or a functional additive in the synthesis of advanced polymers.

The presence of the fluorine atom can enhance the performance of composite materials. For example, fluorinated graphene nanoplatelets have been used to reinforce epoxy composites, leading to significant improvements in mechanical properties. researchgate.net Similarly, the incorporation of molecules like this compound into a polymer matrix could modify the surface properties of the composite, potentially improving its hydrophobicity and environmental resistance.

The cyclopentyl group can also play a role in polymer design. The polymerization of cyclopentene (B43876), for instance, leads to the formation of poly(cyclopentane)s with specific microstructures. acs.org The inclusion of a cyclopentyl-functionalized monomer derived from this compound could be a strategy to tailor the physical properties, such as the glass transition temperature and mechanical strength, of a polymer.

Design of Tunable Chemical Systems with Specific Electronic or Steric Properties

The design of functional molecules with precisely controlled properties is a cornerstone of modern chemistry. This compound represents a simple scaffold that can be chemically modified to create more complex, tunable systems. The electronic properties of the benzene (B151609) ring are significantly influenced by the fluorine substituent. The anomalous reactivity of fluorobenzene in electrophilic aromatic substitution, where it can be more reactive at the para position than benzene itself, offers synthetic routes to a variety of derivatives. acs.org This allows for the systematic tuning of the electronic landscape of the molecule.

Table 2: Tunability of Properties based on this compound

| Property | Tuning Moiety | Mechanism of Tuning |

|---|---|---|

| Electronic Properties | Fluorine Atom | Strong inductive electron withdrawal, modification of HOMO/LUMO levels. rsc.org |

| Steric Properties | Cyclopentyl Group | Introduction of bulk, control of intermolecular spacing and molecular packing. |

| Reactivity | Fluorobenzene Ring | Directing effects in electrophilic aromatic substitution for further functionalization. acs.org |

Role in Liquid Crystal Research and Soft Materials

The field of liquid crystals (LCs) is a prime area where the specific structural features of this compound could be highly advantageous. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. mdpi.com The molecular shape and polarity of the constituent molecules are critical factors in determining the type and stability of the liquid crystal phases.

Fluorine substitution is a common strategy in the design of liquid crystal molecules. The introduction of a lateral fluorine atom can lower the melting point and modify the dielectric anisotropy of the material, which are key parameters for display applications. researchgate.net The strong C-F bond also imparts chemical and thermal stability.

The cyclopentyl group can serve as a terminal group in a liquid crystal molecule, influencing its mesomorphic behavior. For instance, research on fluorinated terphenyl liquid crystals has shown that the presence of a 3-alkylcyclopentane terminal group can lead to a wider nematic temperature range. While this research did not use this compound directly, it demonstrates the utility of the cyclopentyl moiety in designing liquid crystalline materials. The combination of a cyclopentyl group and a fluorine atom in a single molecule could offer a unique balance of properties for the development of new liquid crystal materials with tailored phase behavior and electro-optical properties. The self-assembly of such molecules could lead to the formation of soft photonic crystals, such as blue phase liquid crystals, which have potential applications in advanced optical devices. mdpi.com

Future Research Trajectories and Interdisciplinary Investigations

Exploration of Novel and Sustainable Synthetic Pathways for Fluorinated Cycloalkylarenes

The synthesis of fluorinated cycloalkylarenes, including 1-Cyclopentyl-3-fluorobenzene, often relies on multi-step procedures that may involve harsh reagents or produce significant waste. A key area for future research is the development of more efficient and environmentally benign synthetic methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-F bonds under mild conditions. researchgate.netmdpi.com Future work could focus on developing a one-pot synthesis of this compound from readily available precursors, such as 1,3-difluorobenzene (B1663923) and cyclopentyl halides, using a suitable photocatalyst. The use of inexpensive and abundant starting materials, coupled with the energy efficiency of visible-light-driven reactions, would represent a significant advancement in sustainable chemistry.

Furthermore, enzymatic synthesis offers a highly selective and green alternative to traditional chemical methods. rsc.org While the direct enzymatic fluorination of an aromatic ring remains a challenge, the development of engineered enzymes, such as cytochrome P450s or novel fluorinases, could pave the way for the biocatalytic production of this compound and its derivatives. rsc.org Research in this area would not only provide a sustainable route to these compounds but also deepen our understanding of biocatalysis involving organofluorine chemistry.

A patent for a method to produce cycloalkyl(trifluoromethyl)benzenes highlights a synthetic route involving the reaction of a lithiated or Grignard reagent of a trifluoromethylbenzene with a cyclic ketone, followed by dehydration and hydrogenation. justia.com A similar strategy could be adapted for the synthesis of this compound, starting from 3-bromo-1-fluorobenzene and cyclopentanone. Future research could optimize this pathway to improve yields and reduce the use of hazardous reagents.

Advanced Spectroscopic and Structural Corroboration under Non-Standard Conditions

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. While standard spectroscopic techniques like NMR and IR provide valuable information, advanced methods can offer deeper insights.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful technique for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgthermofisher.com Future research should involve a detailed ¹⁹F NMR analysis of this compound, including the determination of coupling constants with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling). wikipedia.org These data would provide precise information about the electronic environment of the fluorine atom and the conformation of the cyclopentyl ring relative to the fluorobenzene (B45895) moiety. Studying the compound under variable temperature conditions could also reveal dynamic processes, such as conformational changes of the cyclopentyl group. rsc.org

To further elucidate the three-dimensional structure, X-ray crystallographic analysis of this compound or a suitable solid derivative would be invaluable. While obtaining a single crystal of a liquid compound can be challenging, co-crystallization with other molecules or the synthesis of a crystalline derivative could facilitate this analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as C-H···F hydrogen bonds, which are known to influence the packing of fluorinated molecules. nih.gov

Predictive Modeling and Machine Learning Approaches in Fluorinated Compound Design

The vast chemical space of fluorinated compounds presents a significant challenge for traditional, Edisonian approaches to discovery. Predictive modeling and machine learning (ML) are poised to revolutionize the design of new fluorinated molecules with desired properties. acs.orgnih.govzeuspress.orgarxiv.orgresearchgate.net